molecular formula C25H22ClN3O3 B11515558 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 312536-74-6

2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11515558
CAS No.: 312536-74-6
M. Wt: 447.9 g/mol
InChI Key: VHNRUJLXTHNGBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a benzo[d][1,3]dioxole moiety, a chlorophenyl group, and a hexahydroquinoline core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multi-step process. One common method is the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-ketoester, an ammonium acetate, and a nitrile. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid.

    Step 1: Condensation of the aldehyde (benzo[d][1,3]dioxole-5-carbaldehyde) with the β-ketoester (ethyl acetoacetate) in the presence of ammonium acetate to form an intermediate.

    Step 2: Cyclization of the intermediate with 3-chlorobenzonitrile under reflux conditions to form the hexahydroquinoline core.

    Step 3: Final purification of the product through recrystallization or chromatographic techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or amide.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of primary amines or amides.

    Substitution: Introduction of various functional groups, such as alkyl or aryl groups, at the chlorophenyl position.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for studying enzyme mechanisms and developing enzyme-targeted therapies.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent. Its ability to modulate specific biological pathways makes it a potential lead compound for drug development.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-phenyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Uniqueness

The presence of the 3-chlorophenyl group in 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile distinguishes it from similar compounds. This substitution can significantly affect its biological activity and chemical reactivity, making it unique in its class.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

312536-74-6

Molecular Formula

C25H22ClN3O3

Molecular Weight

447.9 g/mol

IUPAC Name

2-amino-4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C25H22ClN3O3/c1-25(2)10-18-23(19(30)11-25)22(14-6-7-20-21(8-14)32-13-31-20)17(12-27)24(28)29(18)16-5-3-4-15(26)9-16/h3-9,22H,10-11,13,28H2,1-2H3

InChI Key

VHNRUJLXTHNGBK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC(=CC=C3)Cl)N)C#N)C4=CC5=C(C=C4)OCO5)C(=O)C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.